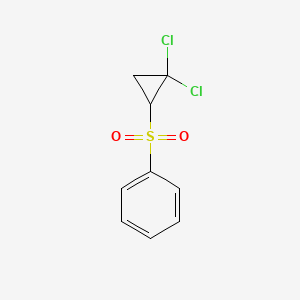

2,2-Dichlorocyclopropyl phenyl sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,2-Dichlorocyclopropyl phenyl sulfone” is a chemical compound with the empirical formula C9H8Cl2S1 . It is also known as “[ (2,2-Dichlorocyclopropyl)sulfonyl]benzene” and has a molecular weight of 251.130 Da .

Molecular Structure Analysis

The molecular structure of “2,2-Dichlorocyclopropyl phenyl sulfone” consists of a cyclopropyl ring with two chlorine atoms attached to it, and a phenyl sulfone group .Chemical Reactions Analysis

One of the known reactions involving “2,2-Dichlorocyclopropyl phenyl sulfone” is the ring-opening reaction. This reaction was carried out with potassium t-butoxide in t-butyl alcohol and with pyridine. The products were enynes, butadienes, allenes, and as minor products, α,β-unsaturated aldehydes containing the phenylmercapto group .Aplicaciones Científicas De Investigación

Proton Exchange Membranes

2,2-Dichlorocyclopropyl phenyl sulfone derivatives, specifically sulfonated poly(ether sulfone)s, have been developed for use in proton exchange membranes (PEMs) in fuel cells. These sulfonated polymers are prepared through nucleophilic substitution reactions followed by sulfonation. The resulting polymers form tough, flexible, and transparent membranes suitable for fuel cell applications. The distinct phase-separated structures in these polymers facilitate efficient proton conduction under varying humidity conditions, making them valuable for the development of high-performance PEMs (Matsumoto, Higashihara, & Ueda, 2009).

Organocatalysis in Cyclopropanation

Derivatives of 2,2-Dichlorocyclopropyl phenyl sulfone, particularly novel aryl sulfonamides, have found application as organocatalysts in enantioselective cyclopropanation reactions. These catalysts allow for the fine-tuning of steric and electronic properties, facilitating reactions between α,β-unsaturated aldehydes and sulfur ylides to yield cyclopropane products with high enantiomeric excess (Hartikka, Ślósarczyk, & Arvidsson, 2007).

Chemical Transformations and Synthesis

2,2-Dichlorocyclopropyl phenyl sulfone and related compounds undergo various chemical transformations, which are valuable in synthetic chemistry. These transformations include synthesis methods for chloropropenyl sulfones, revealing their molecular and crystal structures. The compounds demonstrate interactions such as π-Stacking and are known to undergo processes like dehydrochlorination and alkaline hydrolysis, leading to the production of stable allenyl sulfones and acetonyl sulfones, respectively. These reactions are significant for the development of diverse chemical synthesis strategies (Nikonova et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

(2,2-dichlorocyclopropyl)sulfonylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2S/c10-9(11)6-8(9)14(12,13)7-4-2-1-3-5-7/h1-5,8H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHUXLOBBBGMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dichlorocyclopropyl phenyl sulfone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2554844.png)

![6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2554846.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cycloheptylpropanamide](/img/structure/B2554847.png)

![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2554849.png)

![1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide](/img/structure/B2554855.png)

![1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2554856.png)

![N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2554857.png)

![4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine](/img/structure/B2554858.png)

![1-(2-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2554863.png)